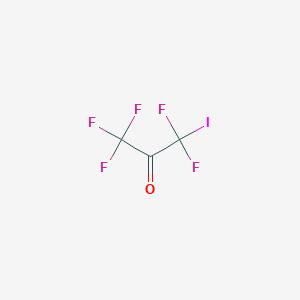![molecular formula C16H12N2O4 B1307275 2-hydroxy-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]benzohydrazide](/img/structure/B1307275.png)
2-hydroxy-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide is a complex organic compound that features a benzohydrazide moiety linked to an isobenzofuranone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide typically involves the condensation of 2-hydroxybenzohydrazide with 3-oxoisobenzofuran-1(3H)-ylidene. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research. Studies have shown that derivatives of benzofuran and benzohydrazide exhibit significant biological activities .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, while the isobenzofuranone structure can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-hydroxybenzofuran and 3-oxoisobenzofuran-1(3H)-one share structural similarities with (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide.
Benzohydrazide Derivatives: Compounds such as 2-hydroxybenzohydrazide and N’-benzylidene-2-hydroxybenzohydrazide are structurally related.
Uniqueness
What sets (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide apart is its unique combination of benzofuran and benzohydrazide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components.
Properties
Molecular Formula |
C16H12N2O4 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-hydroxy-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H12N2O4/c19-13-8-4-3-7-12(13)15(20)18-17-9-14-10-5-1-2-6-11(10)16(21)22-14/h1-9,19,21H,(H,18,20) |
InChI Key |
DVTHTJGTYCRJIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C3C=CC=CC3=C(O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B1307196.png)
![2-{4-[(E)-(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl}acetic acid](/img/structure/B1307198.png)
![2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole](/img/structure/B1307199.png)

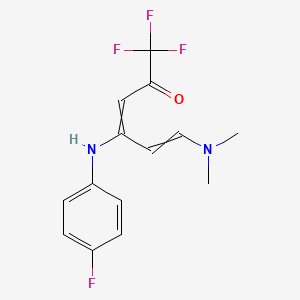
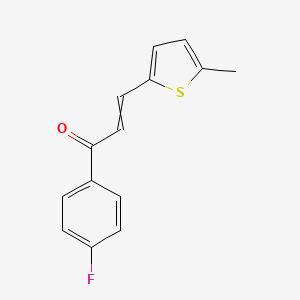
![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)
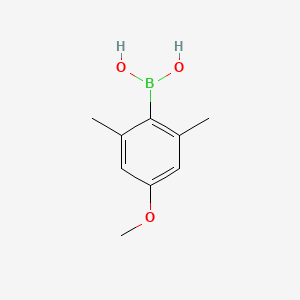

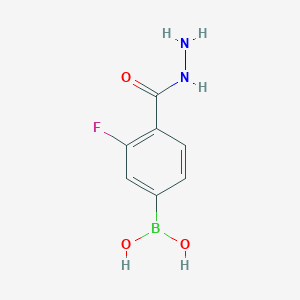
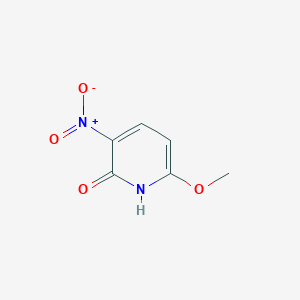
![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)
